molecular formula C11H10N2O3S B2368936 1-(2-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 330839-22-0

1-(2-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B2368936
CAS No.: 330839-22-0
M. Wt: 250.27
InChI Key: WFBFJACLEUTVGF-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a heterocyclic compound featuring a 1,3-diazinane core substituted with a 2-methoxyphenyl group at position 1 and a sulfanylidene (thiocarbonyl) group at position 2.

Properties

IUPAC Name

1-(2-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-16-8-5-3-2-4-7(8)13-10(15)6-9(14)12-11(13)17/h2-5H,6H2,1H3,(H,12,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBFJACLEUTVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)CC(=O)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of 2-methoxyphenyl isocyanate with a suitable thiol and a diazinane-4,6-dione precursor. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and can be carried out under mild to moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted derivatives of the methoxyphenyl ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is not fully understood. it is likely that the compound interacts with molecular targets through its sulfanylidene and methoxyphenyl groups. These interactions could involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and π-π stacking. The specific pathways and targets would depend on the context in which the compound is used, such as in biological systems or materials science applications.

Comparison with Similar Compounds

Positional Isomers: Methoxyphenyl Substitution

  • 1-(4-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione (CAS 28921-29-1): Differs in the methoxy group position (para vs. ortho). Molecular formula: C₁₁H₁₀N₂O₃S; molecular weight: 250.28 g/mol.

Halogen-Substituted Analogs

  • 1-(4-Chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione (CAS 28921-30-4):
    • Chlorine replaces the methoxy group, increasing electronegativity.
    • May exhibit altered solubility and binding affinity due to stronger electron-withdrawing effects .

Extended Aromatic Systems

  • 1-(4-Bromophenyl)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione (CAS 6016-72-4):
    • Features a bromophenyl group and a nitro-substituted furan moiety.
    • Molecular formula: C₂₁H₁₂BrN₃O₅S; molecular weight: 501.31 g/mol.
    • Extended conjugation may enhance UV absorption and photostability .

Alkyl-Substituted Derivatives

  • 1,3-Diethyl-2-sulfanylidene-5-(2,4,5-trimethoxybenzylidene)-1,3-diazinane-4,6-dione :
    • Diethyl groups at positions 1 and 3 increase lipophilicity.
    • A trimethoxybenzylidene substituent introduces planarity (dihedral angle: 1.41°), favoring π-π stacking interactions .

Physicochemical Properties

Molecular Weight and Density

Compound Molecular Weight (g/mol) Density (g/cm³)
1-(2-Methoxyphenyl) derivative (Target) ~250 (estimated) Not reported
1-(4-Methoxyphenyl) analog 250.28 1.44
1-(4-Chlorophenyl) analog 254.73 Not reported

Solubility and Stability

  • The para-methoxy analog () is stored at room temperature, suggesting moderate stability.
  • Halogenated derivatives (e.g., bromophenyl in ) may exhibit lower aqueous solubility due to increased hydrophobicity.

Anticancer Potential

  • Benzothiazole derivatives of pyrimidine (): Synthesized via malonic acid in acetyl chloride, showing anticancer activity.

Central Nervous System (CNS) Effects

  • Thialbarbitone (5-cyclohex-2-en-1-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione): A barbiturate analog with sedative properties. Solubility: 1 in 5 parts water, ethanol, or chloroform . Highlights the pharmacological relevance of sulfanylidene-diazinane scaffolds.

Biological Activity

1-(2-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique combination of a methoxyphenyl group and a diazinane-4,6-dione core with a sulfanylidene substituent. The synthesis typically involves the reaction of 2-methoxyphenyl isocyanate with a suitable thiol and a diazinane precursor under mild conditions, often in the presence of bases like triethylamine to facilitate product formation.

Anticancer Properties

Recent studies have highlighted the compound's potential anticancer properties. In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it was tested against HeLa (cervical cancer) and U87 (glioblastoma) cell lines. The IC50 values ranged from 97.3 µM to over 200 µM, indicating selective toxicity towards cancerous cells compared to normal cell lines .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Selectivity
HeLa97.3High
U87>200Moderate

The mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, it is hypothesized that the sulfanylidene and methoxyphenyl groups may interact with molecular targets through covalent bonding or non-covalent interactions such as hydrogen bonding and π-π stacking. This interaction profile suggests potential pathways for inducing apoptosis in cancer cells .

Antibacterial Activity

Despite its promising anticancer effects, the antibacterial activity of this compound appears limited. Studies conducted against various Gram-positive and Gram-negative bacteria indicated no significant antibacterial properties at concentrations ranging from 12.5 µM to 100 µM .

Table 2: Antibacterial Activity of this compound

Bacterial StrainActivity (12.5 µM - 100 µM)
Bacillus megateriumNone
Staphylococcus aureusNone
Escherichia coliNone
Pseudomonas aeruginosaNone

Case Studies and Research Findings

Research into the biological activity of this compound is still emerging. A study focusing on similar compounds within its class emphasized the importance of structural modifications in enhancing biological efficacy . The ongoing exploration into derivatives and analogs may yield compounds with improved selectivity and potency against various targets.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(2-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione?

Methodological Answer:
The compound can be synthesized via condensation reactions between 2-methoxyphenylurea derivatives and thiocarbonylating agents. A typical approach involves:

  • Step 1: Reacting 1-(2-methoxyphenyl)urea with malonyl chloride under anhydrous conditions to form the diazinane-dione core.
  • Step 2: Introducing the sulfanylidene group using phosphorus pentasulfide (P₄S₁₀) in a refluxing aprotic solvent (e.g., toluene) .
  • Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity.
    Key Considerations: Monitor reaction progress via TLC and confirm the final structure using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Basic: How can X-ray crystallography resolve the molecular structure of this compound?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Ensure crystal quality by slow evaporation from DMSO or DMF solutions.
  • Structure Solution: Employ direct methods via SHELXS for phase determination and SHELXL for refinement. The 2-methoxyphenyl group’s orientation and hydrogen-bonding interactions (N–H⋯O/S) are critical for resolving disorder .
  • Validation: Check for R-factor convergence (<5%) and validate hydrogen-bonding patterns using graph-set analysis (e.g., C(4) motifs for dimeric interactions) .

Advanced: How does the 2-methoxyphenyl substituent influence hydrogen-bonding networks compared to halogenated analogs?

Methodological Answer:

  • Comparative Analysis: The methoxy group (–OCH₃) enhances electron-donating capacity, stabilizing N–H⋯O/S hydrogen bonds in the crystal lattice. In contrast, halogenated analogs (e.g., 3,4-dichlorophenyl in W9F ) exhibit weaker C–H⋯Cl interactions.
  • Experimental Design: Perform Hirshfeld surface analysis to quantify intermolecular contacts. The methoxy group increases the percentage of O⋯H contacts (15–20%) compared to Cl⋯H (5–10%) in halogenated derivatives .

Advanced: What challenges arise in identifying metabolic pathways using LC-MS?

Methodological Answer:

  • Sample Preparation: Incubate the compound with liver microsomes (human/rat) and quench reactions with acetonitrile. Extract metabolites via solid-phase extraction (C18 columns).
  • LC-MS Parameters: Use a reverse-phase C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Monitor for demethylation (loss of –OCH₃, Δm/z = -15.99) or sulfoxide formation (Δm/z = +16) .
  • Challenges: Differentiate isobaric metabolites (e.g., hydroxylated vs. sulfoxide derivatives) using MS/MS fragmentation patterns (e.g., m/z 144 → 101 for thiobarbituric acid analogs) .

Advanced: How can in silico docking predict binding affinity to viral proteins?

Methodological Answer:

  • Target Selection: Model the compound against SARS-CoV-2 spike protein (PDB: 6VSB) using AutoDock Vina.
  • Docking Protocol: Generate ligand conformers with Open Babel, assign partial charges via AMBER forcefield, and define a grid box around the receptor-binding domain (RBD).
  • Validation: Compare results with experimental data for structurally similar compounds (e.g., (5E)-1-(3-fluorophenyl)-2-sulfanylidene-diazinane-dione, which showed ΔG = -9.2 kcal/mol ).

Advanced: What strategies improve solubility for cell-based assays?

Methodological Answer:

  • Co-Solvents: Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) to enhance aqueous solubility without cytotoxicity .
  • Prodrug Approach: Synthesize a phosphate ester derivative at the 4,6-dione positions, which hydrolyzes in vivo to release the active compound .
  • Validation: Measure solubility via shake-flask method (UV-Vis at λ = 280 nm) and confirm stability using HPLC .

Advanced: How do 1-aryl substituents modulate enzyme inhibitory activity?

Methodological Answer:

  • SAR Study: Compare IC₅₀ values against PPARγ for derivatives with 2-methoxyphenyl, 3-chloro-4-phenylmethoxyphenyl (MDG-548, IC₅₀ = 0.8 µM ), and 3,4-dichlorophenyl (W9F ).
  • Key Modifications:
    • Electron-donating groups (e.g., –OCH₃) enhance π-π stacking with hydrophobic enzyme pockets.
    • Halogens improve binding via halogen bonds (e.g., C–Cl⋯O interactions) but reduce solubility.
  • Experimental Design: Use enzyme-linked immunosorbent assays (ELISA) to quantify inhibition and molecular dynamics simulations to analyze binding poses .

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